molecular formula C12H10N2O2 B1594429 4'-Nitro-[1,1'-biphenyl]-2-amine CAS No. 6272-52-2

4'-Nitro-[1,1'-biphenyl]-2-amine

Cat. No.: B1594429
CAS No.: 6272-52-2
M. Wt: 214.22 g/mol
InChI Key: AMBSXARSPPODRO-UHFFFAOYSA-N
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Description

4'-Nitro-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4’-Nitro-[1,1’-biphenyl]-2-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nitro group in 4’-Nitro-[1,1’-biphenyl]-2-amine can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications .

Cellular Effects

The effects of 4’-Nitro-[1,1’-biphenyl]-2-amine on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes related to detoxification and stress response. Additionally, 4’-Nitro-[1,1’-biphenyl]-2-amine affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4’-Nitro-[1,1’-biphenyl]-2-amine exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as those involved in DNA repair and replication. The compound’s nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Nitro-[1,1’-biphenyl]-2-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that 4’-Nitro-[1,1’-biphenyl]-2-amine can cause persistent changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4’-Nitro-[1,1’-biphenyl]-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of 4’-Nitro-[1,1’-biphenyl]-2-amine can cause liver and kidney damage, as well as adverse effects on the nervous system .

Metabolic Pathways

4’-Nitro-[1,1’-biphenyl]-2-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, 4’-Nitro-[1,1’-biphenyl]-2-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of 4’-Nitro-[1,1’-biphenyl]-2-amine is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .

Properties

IUPAC Name

2-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBSXARSPPODRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211804
Record name 2-Biphenylamine, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-52-2
Record name 4′-Nitro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6272-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenylamine, 4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-52-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Biphenylamine, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-nitro-[1,1'-biphenyl]-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-Nitro-2-biphenylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6SQ344JTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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